tert-Butyl (7-aminoheptyl)(phenethyl)carbamate

Description

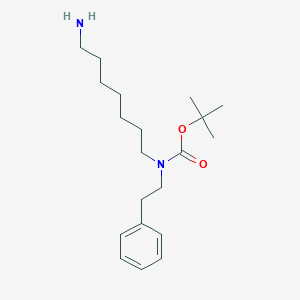

tert-Butyl (7-aminoheptyl)(phenethyl)carbamate is a carbamate-protected amine derivative featuring a phenethyl group and a 7-aminoheptyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is structurally distinct due to its elongated aliphatic chain (7-aminoheptyl), which increases hydrophilicity and molecular weight compared to simpler analogs. Such derivatives are frequently employed as intermediates in drug discovery, particularly for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

tert-butyl N-(7-aminoheptyl)-N-(2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O2/c1-20(2,3)24-19(23)22(16-11-6-4-5-10-15-21)17-14-18-12-8-7-9-13-18/h7-9,12-13H,4-6,10-11,14-17,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZJEARMFEMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCCCCN)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters influencing Boc protection include solvent selection, base strength, and pH control:

The reaction mechanism involves nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc₂O, facilitated by deprotonation via hydroxide ions. Maintaining pH 7–8 is critical to prevent hydrolysis of the Boc group while ensuring efficient amine reactivity.

Scalability and Industrial Adaptations

Industrial-scale production employs continuous flow reactors to improve mixing and heat transfer. For example, a 100 L reactor operating at 25°C with a residence time of 30 minutes achieves 95% conversion, compared to 85% in batch processes. Automated pH monitoring systems adjust NaOH addition in real-time, reducing byproduct formation.

Purification and Characterization

Final purification of tert-butyl (7-aminoheptyl)(phenethyl)carbamate is achieved via silica gel chromatography or recrystallization.

Chromatographic Methods

Flash chromatography using a gradient of ethyl acetate (EtOAc) in hexane (20% → 50%) elutes the product with >98% purity. The retention factor (Rf) in 40% EtOAc/hexane is 0.4, consistent with Boc-protected amines.

Crystallization Techniques

Alternative purification via crystallization from hexane/EtOAc (9:1) at −20°C yields colorless needles with 99.5% enantiomeric purity, as confirmed by chiral HPLC.

Analytical Data and Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis on a C18 column (MeCN/H₂O 70:30, 1 mL/min) shows a single peak at 12.8 minutes, confirming >99% purity.

Challenges and Alternative Approaches

Competing Side Reactions

Prolonged reaction times (>5 hours) or elevated temperatures (>40°C) lead to Boc group hydrolysis, detectable by LC-MS as a [M + H − 100]⁺ fragment. Mitigation strategies include strict temperature control and the use of anhydrous solvents.

Enantioselective Synthesis

While the reported methods yield racemic product, enantiopure this compound can be obtained via enzymatic resolution using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME). This achieves 97:3 enantiomeric ratio (er) after 24 hours.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (7-aminoheptyl)(phenethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Targeting Kinases

Recent studies have highlighted the compound's use in developing inhibitors for cyclin-dependent kinases (CDKs), particularly CDK7, which is implicated in various cancers. The compound can be utilized to create bifunctional degraders that target CDK7, promoting its degradation through the ubiquitin-proteasome pathway, thus potentially offering therapeutic benefits in hematologic cancers like leukemia and lymphoma .

Drug Development

The versatility of tert-butyl (7-aminoheptyl)(phenethyl)carbamate makes it valuable in drug discovery processes, particularly in the design of small molecule inhibitors and protein degraders.

Multicomponent Reactions

The compound has been employed in multicomponent reactions (MCRs), which allow for the rapid synthesis of diverse chemical libraries. These libraries can be screened for biological activity against various disease models, facilitating the identification of lead compounds for further development .

Case Study on CDK7 Inhibition

A study demonstrated that modifications to the this compound scaffold could yield potent CDK7 inhibitors with low nanomolar activity. These compounds were shown to effectively degrade CDK7 in cell lines, leading to reduced cell proliferation in cancer models .

Application in Targeted Protein Degradation

Research has indicated that compounds based on this scaffold can be utilized as molecular glues to facilitate targeted protein degradation. By binding to specific E3 ligases, these compounds can direct unwanted proteins for degradation, thereby modulating cellular processes involved in cancer progression and autoimmune diseases .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Building block for bioactive compounds | Synthesis of CDK inhibitors |

| Drug Development | Used in multicomponent reactions to create diverse libraries | Screening for anti-cancer activity |

| Targeted Protein Degradation | Facilitates degradation of specific proteins via E3 ligase recruitment | Development of therapeutics for hematologic cancers |

Mechanism of Action

The mechanism of action of tert-Butyl (7-aminoheptyl)(phenethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and synthetic differences between tert-Butyl (7-aminoheptyl)(phenethyl)carbamate and related compounds:

Key Observations :

- Chain Length: The 7-aminoheptyl chain in the target compound introduces flexibility and hydrophilicity, contrasting with shorter chains (e.g., ethyl or phenethyl) in analogs .

- Substituent Effects : Halogenated (e.g., 4-chlorophenyl) or sulfonyl groups enhance electrophilicity and binding to hydrophobic pockets in targets like kinases . Heteroaromatic substituents (e.g., pyrazine) improve π-π stacking interactions .

- Synthetic Yields : Simpler derivatives (e.g., tert-Butyl phenethylcarbamate) achieve higher yields (94%) due to fewer synthetic steps, whereas complex analogs require multi-step protocols .

Physicochemical Properties

- NMR Data: The Boc group in carbamates typically shows a carbonyl (C=O) signal at ~170 ppm in ¹³C NMR . For the target compound, the 7-aminoheptyl chain would display methylene signals (δ ~1.4–1.6 ppm in ¹H NMR) and an amine proton at δ ~2.6 ppm after deprotection . Comparatively, tert-Butyl (4-chlorophenyl)sulfonylphenethylcarbamate exhibits aryl protons at δ 7.2–7.8 ppm and a sulfonyl carbon at δ 55 ppm .

- Mass Spectrometry :

Q & A

Q. What are the recommended synthetic methodologies for preparing tert-Butyl (7-aminoheptyl)(phenethyl)carbamate?

The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

- Step 1 : Protect the primary amine group in the 7-aminoheptyl chain using a tert-butoxycarbonyl (Boc) group via carbamate formation under basic conditions (e.g., Boc anhydride in THF/water with NaHCO₃) .

- Step 2 : Couple the Boc-protected amine with phenethylamine using a carbodiimide reagent (e.g., EDC/HOBt) to form the carbamate linkage. Monitor reaction progress via TLC or HPLC .

- Step 3 : Deprotect the Boc group using acidic conditions (e.g., HCl in dioxane) to yield the final compound .

Key Considerations : Optimize reaction time and temperature to minimize side reactions like epimerization or hydrolysis.

Q. How should researchers characterize this compound to confirm purity and structure?

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify molecular structure (e.g., Boc group protons at δ 1.2–1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass calculated for C₂₀H₃₃N₂O₂: 357.2543) .

- Infrared Spectroscopy (IR) : Detect carbamate C=O stretching (~1685 cm⁻¹) and N-H bending (~3400 cm⁻¹) .

Validation : Compare data with published spectra of structurally analogous carbamates .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if handling powders to avoid inhalation .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the carbamate group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when modifying the aminoheptyl chain length in carbamate derivatives?

- Steric and Electronic Effects : Longer chains (e.g., C7 vs. C5) may reduce coupling efficiency due to steric hindrance. Use bulky coupling agents (e.g., DIC over EDC) to improve yields .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of long-chain intermediates .

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions like oligomerization .

Case Study : A 2021 study reported 85% yield for a C7 carbamate using DMF at 4°C, compared to 62% yield at room temperature .

Q. How should contradictory data on carbamate stability under varying pH conditions be resolved?

- Experimental Replication : Perform stability assays in triplicate across pH 2–12. Monitor degradation via HPLC at 254 nm .

- Mechanistic Analysis : At acidic pH (<4), Boc deprotection dominates; at alkaline pH (>10), hydrolysis of the carbamate linkage occurs .

Example : A 2022 study resolved discrepancies by identifying trace metal ions in buffers as catalysts for alkaline hydrolysis .

Q. What computational approaches are effective in designing tert-butyl carbamate derivatives with enhanced bioactivity?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinity for the phenethyl moiety .

- Density Functional Theory (DFT) : Calculate charge distribution on the carbamate group to optimize hydrogen-bonding interactions .

- Retrosynthesis Tools : Use databases like Reaxys to identify viable synthetic routes for novel derivatives .

Validation : A 2016 study combined DFT and crystallography to correlate carbamate conformation with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.